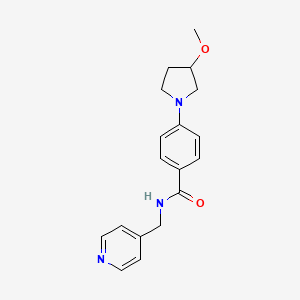
4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine. It has been studied for its potent activities against FGFR1, 2, and 3 . In vitro, it has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . The yield of this reaction is between 45-60% .Molecular Structure Analysis
The molecular structure of this compound includes a 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder . The introduction of methoxy groups at the 3- and 5-positions significantly improved its activity against FGFR1 .Chemical Reactions Analysis
The compound has been designed using a structure-based design strategy to be a potent FGFR inhibitor . The influence of substituents on the 3- and 5-positions of the phenyl ring was investigated, and the introduction of methoxy groups at these positions significantly improved its activity against FGFR1 .Physical And Chemical Properties Analysis
The compound has a low molecular weight, which makes it an appealing lead compound beneficial to subsequent optimization .Aplicaciones Científicas De Investigación
Organic Synthesis: Pinacol Boronic Esters
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, enabling the construction of complex molecules through innovative transformations.
Hydromethylation of Alkenes
The same catalytic protodeboronation method mentioned above allows for formal anti-Markovnikov alkene hydromethylation. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this valuable yet previously unknown transformation. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol . This application has implications for drug discovery and natural product synthesis.
FGFR Inhibitors: Structure-Based Design
Researchers have explored the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder for designing potent FGFR (fibroblast growth factor receptor) inhibitors. By utilizing a structure-based design strategy, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potential FGFR inhibitors . These compounds hold promise in cancer therapy and other diseases where FGFR signaling plays a crucial role.
Total Synthesis of Natural Products
The catalytic protodeboronation method has found application in the formal total synthesis of specific natural products. For instance:
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-8-11-21(13-17)16-4-2-15(3-5-16)18(22)20-12-14-6-9-19-10-7-14/h2-7,9-10,17H,8,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRYNXIGAQODBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

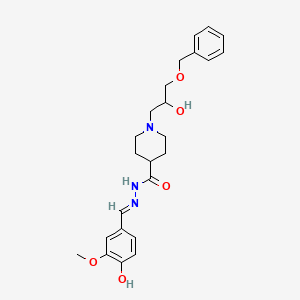
![N-{3-[2-(4-ethylphenoxy)ethanesulfonamido]-4-methoxyphenyl}acetamide](/img/structure/B2426581.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2426582.png)

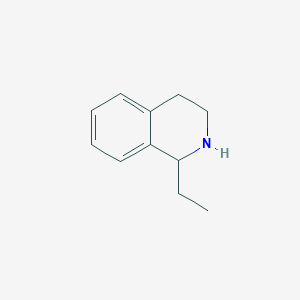

![6-Butylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2426591.png)
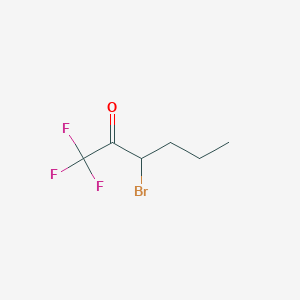
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2426596.png)

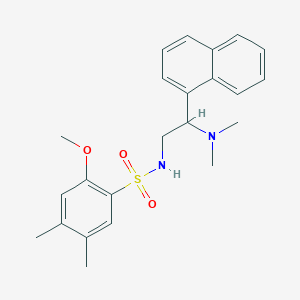
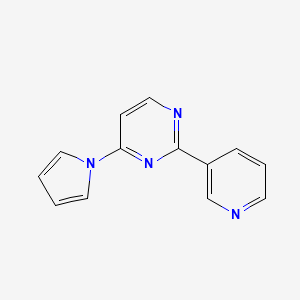
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)
![N-[1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426601.png)